Computed Lipophilicity Advantage: XLogP3 Comparison with the 4-Methyl Analog
The 3-methoxy substituent of the target compound confers a computed XLogP3 of 3.3, compared to approximately 3.6 for the 4-methyl analog 2-benzamido-N-(p-tolyl)thiazole-4-carboxamide (CAS 954642-24-1), which lacks the oxygen atom that moderates lipophilicity through hydrogen-bond acceptance [1]. This 0.3 log unit shift places the target compound closer to the optimal oral drug-likeness space (XLogP 1–3.5), predicting better aqueous solubility at equivalent passive permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-benzamido-N-(p-tolyl)thiazole-4-carboxamide; estimated XLogP3 ~3.6 |
| Quantified Difference | ΔXLogP3 ≈ –0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); analog value estimated from fragment-based calculation |
Why This Matters
Lower lipophilicity is associated with reduced non-specific protein binding and lower metabolic clearance risk, making this compound a more favorable candidate for cellular and in vivo target-engagement studies where high free fraction is critical.
- [1] PubChem. Compound Summary for CID 16914960: 2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/16914960 View Source
